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Clinical Intravenous Infusion Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bi 2536

CAS No.: 755038-02-9

Cat. No.: S521131

The provided search results detail specific intravenous infusion protocols for BI 2536 from phase I clinical

trials in patients with advanced solid tumors. The core parameters are summarized in the table below.

. Schedule B: Consecutive Daily
Parameter Schedule A: Single Dose [1]

Doses [1]
Recommended 200 mg BI 2536 [1] 60 mg BI 2536 [1]
Dose
Infusion Duration  60-minute IV infusion [1] 60-minute 1V infusion [1]
Dosing Day(s) Day 1 of a 21-day cycle [1] Days 1, 2, and 3 of a 21-day cycle
[1]
Cycle Length 21 days [1] 21 days [1]
Key Toxicities Hematologic events (neutropenia), Hematologic events, hypertension,
hypertension, elevated liver enzymes, elevated liver enzymes, fatigue [1]
fatigue [1]

In a separate phase I study combining BI 2536 with pemetrexed in non-small cell lung cancer, the
recommended dose for BI 2536 was 200 mg administered as a 1-hour intravenous infusion on day 1 of

a 21-day cycle, alongside a standard dose of pemetrexed (500 mg/m?) [2].
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Preclinical In Vivo Administration Guide

For preclinical research, the following table outlines the in vivo dosing regimen for BI 2536 based on studies

in mouse models.

Parameter Details

Typical Dose 50 mg/kg [3]

Alternative Doses 10-20 mg/kg, administered every 2 days or twice weekly [4]
Route of Intravenous (V) injection [3]

Administration

Vehicle Not specified in search results; requires reference to original product
literature.
Key Efficacy Findings Inhibition of human tumor xenograft growth, induction of tumor regression

[3] [5]

Critical Safety and Tolerability Profile

A key determinant of the dosing schedule is the drug's toxicity profile. In clinical trials, the Maximum
Tolerated Dose (MTD) was defined as the highest dose at which no more than one of six patients

experienced a dose-limiting toxicity (DLT) in the first treatment cycle [1].

e Common Adverse Events: The most frequent drug-related adverse events were mild-to-moderate
and included fatigue, leukopenia, constipation, nhausea, mucosal inflammation, anorexia, and
alopecia [1].

e Dose-Limiting Toxicities (DLTs): These consisted of hematologic events, hypertension, elevated
liver enzymes, and fatigue [1]. Neutropenia was a consistently observed DLT across different
clinical studies [2].

Mechanism of Action & Pharmacokinetics
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BI 2536 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key

regulator of mitotic entry and progression [1] [3] [5].

¢ Primary Mechanism: It inhibits PLK1 enzyme activity at low nanomolar concentrations (ICso = 0.83
nM), causing tumor cells to arrest in prometaphase, form aberrant mitotic spindles, and subsequently
undergo apoptosis [1] [3] [5].

¢ Pharmacokinetics: Plasma concentration profiles show multi-compartmental behavior with a
terminal elimination half-life of 20-30 hours, supporting intermittent dosing schedules [1].
Pharmacokinetics were linear within the tested clinical dose range [1].

The following diagram illustrates the mechanism of action of BI 2536 and its cellular consequences.

GSI 2536 IV InfusiorD

Click to download full resolution via product page
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Formulation, Stability, and Handling

For research use, BI 2536 is typically supplied as a lyophilized powder [6].

¢ Reconstitution: For a 10 mM stock solution, reconstitute 5 mg of powder in 958 pL of DMSO [6]. The
compound is also soluble in ethanol [6].

e Storage: The lyophilized powder should be stored desiccated at -20°C, and is stable for 24 months
under these conditions. Once in solution, store at -20°C and use within 3 months to prevent loss of
potency. Aliquot to avoid multiple freeze-thaw cycles [6].

Research Applications & Combination Strategies

Beyond its primary use as an antimitotic agent in oncology, recent studies highlight BI 2536's potential in

other research areas and in combination therapies.

¢ Novel Therapeutic Areas: Connectivity mapping has identified Bl 2536 as a potential therapeutic for
Diabetic Kidney Disease (DKD), where it was shown to ameliorate proteinuria and kidney injury in
mice [4]. It has also been studied in models of Idiopathic Pulmonary Fibrosis (IPF) [7].

e Rational Combination Therapies: Research in small cell lung cancer (SCLC) suggests that
combining BI 2536 with alisertib, an Aurora A kinase (AURKA) inhibitor, can overcome resistance
by impairing DNA repair and synergistically inducing mitotic cell death [8]. This represents a
promising strategy for MYC-driven cancers.

Key Practical Considerations for Protocol Design

¢ Patient Monitoring: Given the observed toxicities, close monitoring of blood counts, liver enzymes,
and blood pressure is essential during treatment [1].

e Dose Adjustment: The protocol should include provisions for dose reduction or treatment delay in
case of severe hematologic or non-hematologic toxicity [1] [2].

¢ Research Validation: For preclinical studies, especially in new disease models, a dose-ranging
experiment is recommended to establish the optimal and tolerable dose for that specific context.

I hope these application notes provide a comprehensive foundation for your research and development work.

Should you require further elaboration on any specific section, please feel free to ask.

Need Custom Synthesis?

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s521131?utm_src=pdf-body
https://www.cellsignal.com/products/activators-inhibitors/bi-2536/26744?srsltid=AfmBOopwuKAkuclYXPMmBb9exQ3AHQxOW75mnmJfswZPuLWKUjaG7Ssm
https://www.cellsignal.com/products/activators-inhibitors/bi-2536/26744?srsltid=AfmBOopwuKAkuclYXPMmBb9exQ3AHQxOW75mnmJfswZPuLWKUjaG7Ssm
https://www.cellsignal.com/products/activators-inhibitors/bi-2536/26744?srsltid=AfmBOopwuKAkuclYXPMmBb9exQ3AHQxOW75mnmJfswZPuLWKUjaG7Ssm
https://www.cellsignal.com/products/activators-inhibitors/bi-2536/26744?srsltid=AfmBOopwuKAkuclYXPMmBb9exQ3AHQxOW75mnmJfswZPuLWKUjaG7Ssm
https://www.smolecule.com/products/s521131?utm_src=pdf-body
https://www.smolecule.com/products/s521131?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7881868/
https://www.sciencedirect.com/science/article/pii/S1567576925018004
https://www.smolecule.com/products/s521131?utm_src=pdf-body
https://www.nature.com/articles/s41419-024-06950-w
https://pmc.ncbi.nlm.nih.gov/articles/PMC3267594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3267594/
https://www.sciencedirect.com/science/article/abs/pii/S1525730412000800
https://www.smolecule.com/products/s521131?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

I Email: info@smolecule.com or Request Quote Online.

References

1. Phase i study of the PIk1 inhibitor Bl 2536 administered ... - PMC [pmc.ncbi.nim.nih.gov]
2. A Phase | Open-Label Dose-Escalation Study of ... [sciencedirect.com]

3. Bl 2536, a potent and selective inhibitor of polo-like kinase ... [pubmed.ncbi.nim.nih.gov]
4. Connectivity Mapping Identifies BI-2536 as a Potential ... [pmc.ncbi.nim.nih.gov]

5. Report Bl 2536, a Potent and Selective Inhibitor of Polo-like ... [sciencedirect.com]

6. Bl 2536 #26744 [cellsignal.com]

7. BI-2536 attenuates IPF progression by inhibiting the PLK2/ ... [sciencedirect.com]

8. BRCAL1 orchestrates the response to BI-2536 and its ... [nature.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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